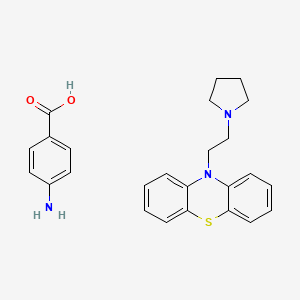
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is a complex organic compound that combines the structural features of 4-aminobenzoic acid and phenothiazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine typically involves the following steps:
Formation of 4-Aminobenzoic Acid: This can be achieved through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid.
Synthesis of Phenothiazine Derivative: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves coupling the 4-aminobenzoic acid with the phenothiazine derivative using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups of 4-aminobenzoic acid can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine moiety can intercalate into DNA or interact with proteins, potentially disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic Acid: Known for its role in the synthesis of folate and its use in sunscreens.
Phenothiazine: Used as an antipsychotic and antiemetic agent.
Uniqueness
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is unique due to its combined structural features, which may confer distinct chemical and biological properties not found in its individual components
Eigenschaften
CAS-Nummer |
5401-22-9 |
|---|---|
Molekularformel |
C25H27N3O2S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S.C7H7NO2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;8-6-3-1-5(2-4-6)7(9)10/h1-4,7-10H,5-6,11-14H2;1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
JFTYTLNPJIPSCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


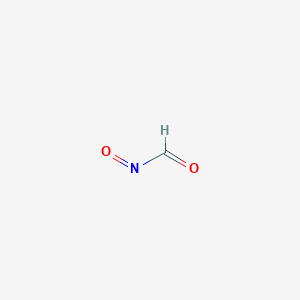
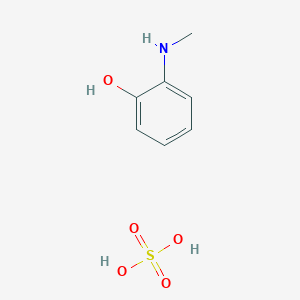
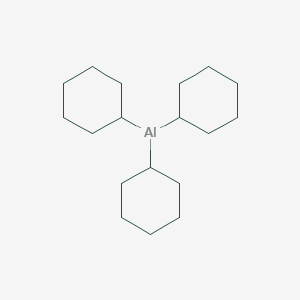

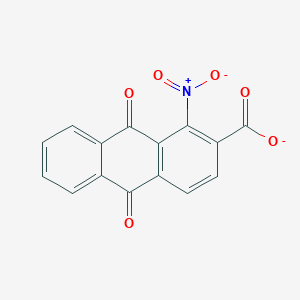
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
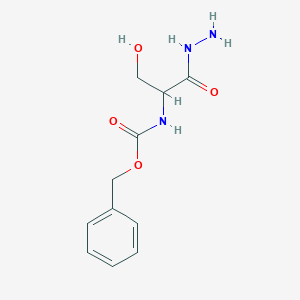
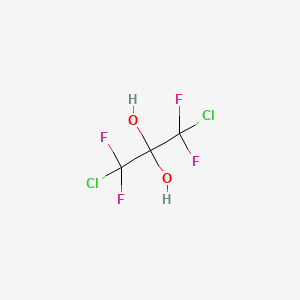

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
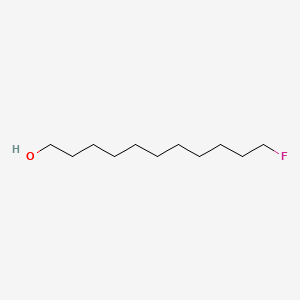

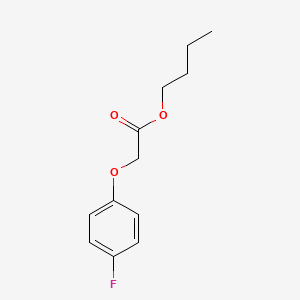
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
